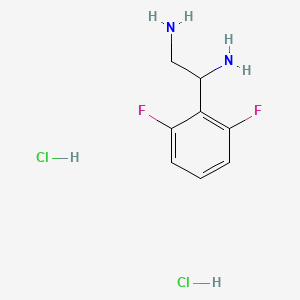

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride

Description

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride (CAS: 2044927-43-5) is a fluorinated ethylenediamine derivative with a 2,6-difluorophenyl substituent. It is primarily utilized in research and development, particularly in pharmaceutical and materials science applications. The compound’s dihydrochloride salt form enhances its stability and solubility in aqueous systems, making it suitable for experimental workflows requiring precise stoichiometry or controlled reactivity .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZFRORNRMMSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)N)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes catalytic hydrogenation under controlled conditions. For example, in ethanol with Raney Nickel at 40 psi hydrogen pressure, the reduction of nitro intermediates yields the diamine product with high efficiency .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro group reduction | H₂, Raney Ni, ethanol, 1 h, 40 psi | 98% |

This reaction is critical in synthesizing the dihydrochloride salt, where hydrogenation proceeds without side reactions due to the electron-withdrawing effect of fluorine atoms.

Nucleophilic Substitution

The fluorine atoms on the aromatic ring participate in nucleophilic substitution reactions. For instance:

-

Amination : Reacts with ammonia or primary amines under basic conditions to form substituted aniline derivatives.

-

Hydroxylation : Substitution with hydroxide ions produces phenolic derivatives, though this requires elevated temperatures (80–100°C).

The reactivity is influenced by the ortho-fluorine atoms, which activate the ring toward substitution while directing incoming nucleophiles to specific positions.

Alkylation and Acylation

The primary and secondary amine groups enable alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form N-alkylated products.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride).

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | Intermediate for drug design |

| Acylation | AcCl, pyridine | N-Acetylated derivative | Bioactive compound synthesis |

These reactions are pivotal for modifying the compound’s solubility and biological activity.

Coordination Chemistry

The diamine acts as a bidentate ligand, coordinating to transition metals like Cu(II) and Ni(II). For example:

-

Copper complexes : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.

-

Catalytic applications : Metal complexes are used in oxidation and cross-coupling reactions.

The coordination geometry and stability depend on the electronic effects of the fluorine substituents.

Oxidation Reactions

Controlled oxidation of the amine groups yields imines or nitriles:

-

Imine formation : Reaction with mild oxidizing agents (e.g., MnO₂) produces Schiff base ligands.

-

Nitrile synthesis : Strong oxidizers (e.g., KMnO₄) convert primary amines to nitriles, though this is less common due to competing side reactions.

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with NaOH releases the free base, which is more reactive in organic solvents.

-

Salt formation : Reacts with acids (e.g., HCl, H₂SO₄) to form stable salts for pharmaceutical formulations.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride has been investigated for its role as a ligand in the development of novel platinum-based anticancer agents. Research indicates that ligands similar to this compound can significantly influence the activity and efficacy of platinum(II) complexes.

Case Study: Platinum Complexes

A study published in PubMed examined the influence of ethane-1,2-diamine ligands on the cytotoxicity of platinum-based drugs. The research focused on monofunctional platinum(II) complexes and their interaction with DNA. The findings suggested that variations in ligand structure, such as those seen with this compound, can lead to different cellular accumulation profiles and binding affinities to DNA, ultimately affecting therapeutic efficacy .

The compound has shown promise in biological assays due to its ability to bind to various biomolecules. Its fluorinated phenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

| Compound | Cytotoxicity (IC50 μM) | Lipophilicity (Log P) | DNA Binding Affinity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyriplatin | TBD | TBD | High |

| Enpyriplatin | TBD | TBD | Moderate |

Note: TBD = To Be Determined; specific values need to be sourced from experimental data.

Synthesis and Characterization

The synthesis of this compound involves straightforward organic reactions that can be adapted for large-scale production. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the purity and structural integrity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

(1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine (CAS: 35132-20-8)

- Structure : Contains two phenyl groups instead of fluorinated aromatic rings.

- Applications : Widely used as a chiral ligand in asymmetric catalysis.

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine Hydrochloride, CAS: 62-31-7)

- Structure : Features a catechol (3,4-dihydroxyphenyl) group and a primary amine.

- Applications : Neurotransmitter and pharmaceutical intermediate.

- Key Differences : The catechol group introduces redox activity and metal-chelating properties absent in the difluorophenyl derivative. Hydrochloride salt form improves bioavailability but limits stability under basic conditions .

1,1,2,2-Tetrachlorodifluoroethane (CAS: 76-12-0)

- Structure : A fully halogenated ethane derivative with four chlorine and two fluorine atoms.

- Applications : Historically used as a refrigerant and solvent.

- Key Differences : Lacks amine functionality, rendering it chemically inert toward nucleophiles or coordination chemistry. Its high logP (3.188) indicates significant hydrophobicity compared to the more polar diamine dihydrochloride .

Physicochemical and Functional Comparisons

*Estimated based on analogous dihydrochloride salts.

Biological Activity

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 245.09 g/mol

- CAS Number : 2044927-43-5

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with cellular targets that modulate various biochemical pathways. It has been studied for its potential as an anticancer agent and its ability to act on specific enzyme systems.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the growth of tumor cells through the activation of apoptotic pathways .

Enzyme Inhibition

This compound may also function as an inhibitor of certain enzymes involved in cancer progression. Its structural analogs have demonstrated significant inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity in Tumor Cells : A study compared the cytotoxic effects of various diamine derivatives on human cancer cell lines, revealing that those with fluorinated phenyl groups exhibited enhanced activity due to increased lipophilicity and DNA binding affinity .

- HDAC Inhibition : Research into HDAC inhibitors has shown that compounds similar to this compound can significantly reduce tumor growth in vivo by altering acetylation patterns on histones and other proteins involved in cell cycle regulation .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via a two-step process: (i) Amination : React 2,6-difluorophenylacetonitrile with ammonia under catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) to yield 1-(2,6-difluorophenyl)ethane-1,2-diamine. (ii) Salt Formation : Treat the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to form the dihydrochloride salt. Purification : Recrystallization from ethanol/water mixtures is recommended to enhance purity. Analytical techniques like NMR and HPLC should confirm the absence of unreacted nitrile or byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H and F NMR to confirm the presence of the 2,6-difluorophenyl group and ethylene diamine backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity (>98% is typical for research-grade material).

- Elemental Analysis : Quantify chloride content to confirm stoichiometry of the dihydrochloride salt .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-protected containers at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation.

- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free amine or fluorinated aromatic byproducts). Stability in aqueous buffers should be tested at physiological pH (7.4) for biological studies .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl substituent influence coordination chemistry in metal complexes?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance the Lewis acidity of metal centers when the diamine acts as a bidentate ligand. For example:

- Platinum Complexes : The dihydrochloride salt can be deprotonated to form a neutral diamine ligand, facilitating coordination to Pt(II) or Pt(IV) centers. The fluorine atoms stabilize the complex via weak non-covalent interactions (e.g., C–F···M interactions), as observed in analogous ruthenium and platinum complexes .

- Experimental Design : Use X-ray crystallography to resolve coordination geometry and DFT calculations to evaluate electronic effects of fluorination .

Q. What strategies improve solubility in aqueous or organic media for in vitro assays?

- Methodological Answer :

- pH Adjustment : Protonate the diamine at acidic pH (e.g., 0.1 M HCl) to enhance aqueous solubility.

- Co-solvents : Use DMSO or ethanol (up to 10% v/v) for cell-based assays.

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the amine termini, though this may alter biological activity.

Validation : Measure solubility via UV-Vis spectroscopy or nephelometry across solvents .

Q. How can contradictions in spectroscopic data (e.g., H NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Fluorine atoms may cause unexpected splitting due to H–F coupling. Use F-decoupled NMR or 2D experiments (e.g., COSY, HSQC) to clarify assignments.

- Comparative Analysis : Cross-reference with structurally similar compounds, such as ethylenediamine dihydrochloride derivatives, to identify characteristic peaks .

- Advanced Techniques : Solid-state NMR or X-ray diffraction can resolve ambiguities in solution-state data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.